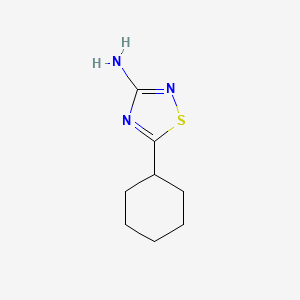

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Description

BenchChem offers high-quality 5-Cyclohexyl-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexyl-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMGSKPLZLSOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,2,4-Thiadiazole-3-amine Scaffold: A Technical Guide for Medicinal Chemists

This guide details the 1,2,4-thiadiazole-3-amine scaffold, a distinct and chemically reactive heterocyclic core in medicinal chemistry. Unlike its more common isomer (1,3,4-thiadiazole), the 1,2,4-variant possesses a unique N–S bond susceptible to nucleophilic attack, functioning as both a structural pharmacophore and a potential covalent warhead.

Executive Summary & Scaffold Profile

The 1,2,4-thiadiazole-3-amine is a five-membered aromatic heterocycle containing a sulfur atom at position 1 and nitrogen atoms at positions 2 and 4, with an exocyclic primary amine at position 3.

-

Key Feature: The N(2)–S(1) bond is the "weak link" of the ring. It possesses significant electrophilic character, making it susceptible to cleavage by biological nucleophiles (specifically cysteine thiols).

-

Medicinal Utility: Used as a covalent inhibitor warhead (targeting active site cysteines), a kinase inhibitor scaffold (GSK-3

), and a core motif in marine alkaloids (Polycarpathiamines). -

Differentiation:

-

3-Amino isomer: Rare, synthetically challenging, found in specific natural products.

-

5-Amino isomer: Common, easily accessed via oxidative cyclization of thioureas, found in antibiotics like Cefozopran.

-

Physicochemical Profile

| Property | Characteristic | Impact on Drug Design |

| Aromaticity | Planar geometry; suitable for | |

| H-Bonding | Donor ( | N2 is the primary acceptor; 3-amino group is a donor/acceptor. |

| Reactivity | N–S Bond Lability | Critical: Reacts with thiols (R-SH) to form disulfide bonds. Can be a "PAINS" (Pan-Assay Interference) liability if not optimized, or a covalent mechanism if intentional. |

| pKa | Weakly basic | The ring nitrogens are less basic than pyridine due to electron withdrawal by sulfur. |

Synthetic Strategies: Accessing the 3-Amino Core[1][2][3]

Synthesizing the 3-amino isomer is significantly more difficult than the 5-amino isomer. Standard oxidative cyclizations of thioamides typically yield 3,5-disubstituted or 5-amino derivatives.[1] Accessing the 3-amino core requires specific "reverse" assembly strategies.

Method A: Copper-Catalyzed Oxidative Heterocyclization (The Polycarpathiamine Route)

This is the most robust modern method for generating 3-amino-5-acyl-1,2,4-thiadiazoles , developed for the synthesis of Polycarpathiamines A and B.

-

Mechanism: A Copper(II)-mediated oxidative cascade involving benzylic oxidation followed by N–S bond formation.

-

Precursor:

-acetyl- -

Advantages: One-pot reaction, uses air as the oxidant, regioselective for the 3-amino isomer.

Method B: 1,3-Dipolar Cycloaddition (Classic Route)

-

Reaction: Cycloaddition of nitrile sulfides (generated in situ from oxathiazolones) with cyanamides or electron-deficient nitriles.

-

Limitation: Often suffers from low yields and harsh conditions (high temperature) compared to the metal-catalyzed route.

Comparison: 3-Amino vs. 5-Amino Synthesis[4]

-

5-Amino Route (Standard): Oxidative cyclization of imidoyl thioureas using oxidants like

, PIFA, or -

3-Amino Route (Specialized): Requires guanidine-based precursors to position the nitrogen correctly before ring closure.

Visualization: Synthetic Pathways

The following diagram contrasts the synthesis of the 3-amino vs. 5-amino isomers.

Caption: Contrast between the specialized Cu-catalyzed route to 3-amino derivatives and the standard oxidative route to 5-amino derivatives.

Medicinal Chemistry: Reactivity & Biological Targets[1][5][6]

The 1,2,4-thiadiazole scaffold is defined by its electrophilic N–S bond . In a biological context, this bond can react with nucleophilic cysteine residues on proteins.

The "Warhead" Mechanism (Covalent Inhibition)

Unlike many heterocycles that act purely via non-covalent interactions (H-bonds, van der Waals), the 1,2,4-thiadiazole can act as a thiol trap .

-

Nucleophilic Attack: A cysteine thiol (

) in the enzyme active site attacks the sulfur atom (S1) of the thiadiazole. -

Ring Opening: The N2–S1 bond cleaves.

-

Disulfide Formation: A mixed disulfide bond forms between the protein and the inhibitor, covalently modifying the enzyme.

-

Result: Irreversible or slowly reversible inhibition.

Target Examples:

-

Cathepsin B: A cysteine protease where 1,2,4-thiadiazoles have been shown to inhibit via this covalent mechanism.

-

H+/K+ ATPase: Gastric proton pump inhibition via disulfide formation.

Kinase Inhibition (GSK-3 )

Derivatives of 1,2,4-thiadiazole (often fused or substituted) serve as ATP-competitive inhibitors .

-

Role: The nitrogen atoms (N2/N4) and the 3-amino group form a characteristic H-bond donor-acceptor motif that mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region.

-

Selectivity: Can be tuned by substituting the 5-position with aryl groups to access the hydrophobic back-pocket of the kinase.

Case Study: Polycarpathiamines

-

Source: Marine ascidian Polycarpa aurata.

-

Structure: 3-amino-5-acyl-1,2,4-thiadiazole.

-

Activity: Significant cytotoxicity against L5178Y murine lymphoma cells (

). -

Significance: Proves the 3-amino core is a viable natural pharmacophore, likely interacting via the mechanisms described above.

Visualization: Covalent Inhibition Mechanism

This diagram illustrates the reaction of the scaffold with a protein cysteine.[2]

Caption: Mechanism of covalent inactivation of cysteine-dependent enzymes by the 1,2,4-thiadiazole warhead.

Experimental Protocol: Synthesis of 3-Amino-1,2,4-Thiadiazole Core

Target: General synthesis of a 3-amino-5-substituted-1,2,4-thiadiazole via the Copper-catalyzed route (Adapted from Sperry et al.).

Reagents

-

Substrate:

-acetyl- -

Catalyst: Copper(II) Acetate (

). -

Solvent: Methanol (MeOH).

-

Atmosphere: Open air (balloon not required, but

is the oxidant).

Step-by-Step Methodology

-

Preparation: Dissolve

-acetyl- -

Catalyst Addition: Add

(10 mol%) to the stirring solution. -

Reaction: Stir the mixture vigorously at room temperature open to the atmosphere. The reaction typically proceeds via a benzylic oxidation (if a benzyl group is present) followed by oxidative heterocyclization.

-

Monitoring: Monitor by TLC for the disappearance of the guanidine precursor (approx. 2–4 hours).

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the 3-amino-1,2,4-thiadiazole product.

Yield Expectation: 60–85% depending on the 5-position substituent.

References

-

Synthesis of Polycarpathiamines (3-Amino Route): Sperry, J., et al. "Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B." Organic Chemistry Frontiers, 2015.

-

Covalent Inhibition Mechanism: Castro, A., et al. "Thiadiazoles as 'warheads' for the design of irreversible inhibitors of cysteine proteases." Bioorganic & Medicinal Chemistry, 2008.

-

General 1,2,4-Thiadiazole Synthesis: Bakavoli, M., et al. "Iodine-mediated oxidative cyclization of thioamides." Journal of Chemical Research, 2010.

-

Cefozopran (5-Amino Derivative): PubChem Compound Summary for CID 9571080.

-

Kinase Inhibition Potential: Martinez, A., et al. "GSK-3 inhibitors: a ray of hope for the treatment of Alzheimer’s disease?" Expert Opinion on Investigational Drugs, 2002.

Sources

A Technical Guide to the Isomeric Distinction of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) and 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the precise identification and characterization of molecular entities are paramount. Constitutional isomers, while possessing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and toxicological profiles. This in-depth technical guide provides a comprehensive analysis of the core differences between two such isomers: 5-cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) and 5-cyclohexyl-1,2,4-thiadiazol-3-amine. This document will delve into their structural nuances, synthetic pathways, comparative physicochemical and spectroscopic properties, and the implications of their isomeric differences in the context of scientific research and pharmaceutical development.

Introduction: The Criticality of Isomeric Purity

The thiadiazole moiety is a privileged scaffold in medicinal chemistry, with its various isomeric forms appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The arrangement of the nitrogen and sulfur atoms within the five-membered heterocyclic ring gives rise to four possible isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[1] This structural diversity is a key factor in the modulation of a molecule's biological activity.

This guide focuses on two constitutional isomers, 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 5-cyclohexyl-1,2,4-thiadiazol-3-amine, which share the molecular formula C8H13N3S. The seemingly subtle difference in the placement of a nitrogen atom within the thiadiazole ring leads to distinct chemical entities with unique properties. For researchers in drug discovery, understanding these differences is not merely an academic exercise; it is a crucial step in ensuring the synthesis of the correct target molecule, interpreting structure-activity relationships (SAR), and ultimately, developing safe and effective therapeutics.

Molecular Structure and Isomerism

The core distinction between CAS 56882-77-0 and its isomer lies in the architecture of the thiadiazole ring.

-

5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0): This isomer features a 1,3,4-thiadiazole ring, where the two nitrogen atoms are adjacent to each other at positions 3 and 4.

-

5-Cyclohexyl-1,2,4-thiadiazol-3-amine: This isomer is built upon a 1,2,4-thiadiazole ring, with the nitrogen atoms at positions 2 and 4.

Caption: Core ring structures of the 1,3,4- and 1,2,4-thiadiazole isomers.

Tautomerism in Aminothiadiazoles

A critical aspect of the chemistry of aminothiadiazoles is the potential for tautomerism. The amine group attached to the thiadiazole ring can exist in equilibrium with its imine tautomer. This phenomenon can influence the molecule's reactivity, hydrogen bonding capabilities, and interaction with biological targets. The solvent environment can play a significant role in the position of this equilibrium.[4]

Caption: General synthetic workflow for 5-substituted-1,3,4-thiadiazol-2-amines.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

The synthesis of the 1,2,4-thiadiazole ring system often employs different starting materials and reaction mechanisms. Classical methods include the oxidative dimerization of thioamides or the intramolecular oxidative cyclization of amidinothioureas. [1]A versatile approach for unsymmetrically substituted 1,2,4-thiadiazoles involves the [3+2] cycloaddition of nitrile sulfides with nitriles. [1]The synthesis of 5-cyclohexyl-1,2,4-thiadiazol-3-amine would likely proceed through a multi-step sequence involving the construction of the 1,2,4-thiadiazole core with appropriate precursors.

Comparative Physicochemical Properties

| Property | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS 56882-77-0) | 5-Cyclohexyl-1,2,4-thiadiazol-3-amine |

| Molecular Formula | C8H13N3S | C8H13N3S |

| Molecular Weight | 183.27 g/mol [5] | 183.27 g/mol |

| Physical Form | Solid, powder or crystals | Predicted to be solid |

| Melting Point | Not specified | Not available |

| Boiling Point | Not specified | Not available |

| Predicted XlogP | Not specified | 2.6 [6] |

It is anticipated that the two isomers would exhibit differences in their melting points, boiling points, and solubility profiles due to variations in their crystal packing, dipole moments, and hydrogen bonding capabilities.

Spectroscopic Analysis: Unmasking the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of both isomers will show characteristic signals for the cyclohexyl group. The key differentiating feature will be the chemical shift of the amine protons and any subtle changes in the shifts of the cyclohexyl protons due to the different electronic environments of the thiadiazole rings. The amine protons of 2-amino-1,3,4-thiadiazoles typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectra will provide more definitive evidence of the isomeric structures. The chemical shifts of the carbon atoms within the thiadiazole ring are highly dependent on the positions of the heteroatoms. For 5-substituted-2-amino-1,3,4-thiadiazoles, the C2 and C5 carbons will have distinct chemical shifts. Similarly, the C3 and C5 carbons of the 1,2,4-thiadiazole ring in the other isomer will have their own characteristic resonances.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will display characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3100-3500 cm⁻¹) and C-H stretching of the cyclohexyl group (around 2850-2950 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to C=N and C-S stretching and various bending vibrations of the thiadiazole ring. While subtle differences in the fingerprint region are expected, they may not be sufficient for definitive identification without authentic reference spectra.

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak in their mass spectra, corresponding to their identical molecular weight. However, the fragmentation patterns upon ionization may differ. The stability of the thiadiazole rings and the relative bond strengths will influence the formation of fragment ions. A detailed analysis of the fragmentation pathways can provide valuable structural information to distinguish between the two isomers.

Chemical Reactivity and Stability

The arrangement of heteroatoms in the thiadiazole ring significantly influences its electronic properties and, consequently, its chemical reactivity and stability.

-

1,3,4-Thiadiazole Ring: This ring system is generally considered to be aromatic and relatively stable. The carbon atoms at positions 2 and 5 are electron-deficient and thus susceptible to nucleophilic attack. [7]The ring is stable in acidic media but can undergo cleavage in the presence of a strong base. [7]* 1,2,4-Thiadiazole Ring: The 1,2,4-thiadiazole ring is also aromatic and generally stable. [1]A key feature of its reactivity is that the 5-position is the most reactive site for nucleophilic substitution reactions. [1]Electrophilic reactions on the 1,2,4-thiadiazole ring are generally difficult. [1] These differences in reactivity can be exploited for the selective chemical modification of one isomer in the presence of the other.

Implications in Drug Discovery and Development

The choice of the thiadiazole isomer as a scaffold can have profound consequences for the biological activity of a drug candidate. The different spatial arrangements of hydrogen bond donors and acceptors, as well as the overall electronic distribution, will dictate how the molecule interacts with its biological target.

A study on adenosine A3 receptor antagonists demonstrated that regioisomeric thiadiazole analogues exhibited dramatic differences in their binding affinities. [8][9]This highlights that even a subtle change in the placement of a nitrogen atom can significantly alter the pharmacological profile of a compound. Therefore, the ability to synthesize and characterize a specific isomer is fundamental to establishing a clear and reliable structure-activity relationship (SAR).

Conclusion

The differentiation of constitutional isomers such as 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 5-cyclohexyl-1,2,4-thiadiazol-3-amine is a critical task in chemical research and drug development. Their distinct molecular structures give rise to unique synthetic routes, physicochemical properties, spectroscopic signatures, and chemical reactivity. A thorough understanding of these differences, as outlined in this guide, is essential for ensuring the synthesis of the desired target molecule, accurately interpreting biological data, and ultimately advancing the development of novel and effective therapeutics. Researchers and scientists are encouraged to employ a combination of synthetic strategies and analytical techniques to unequivocally confirm the identity and purity of their compounds of interest.

References

- Beytur, M., & Akyildirim, O. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.

- Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdany, R. N., & Al-Masoudi, N. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488.

- Kim, Y., Lee, J. Y., Ji, M. K., Kim, J., Kim, S. K., & Jeong, L. S. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 569-578.

- Krasavin, M. (2021).

- Kim, Y. C., de Zwart, M., Chang, L., Lee, J. W., Melman, N., & Jacobson, K. A. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(3), 569–578.

- ChemicalBook. (n.d.). Chemical Reactivity of 1,3,4-Thiadiazole.

- Smolecule. (2024, January 5). 3-methyl-N-[4-(methylsulfonylmethyl)cyclohexyl]-1,2,4-thiadiazol-5-amine.

- Singh, P., & Kumar, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 781-806.

- PubChem. (n.d.). 3-cyclohexyl-1,2,4-thiadiazol-5-amine.

- Lakkannavar, C. D., Shinde, S. B., & Shingare, M. S. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168.

- Al-Juboori, A. A. H. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 213-225.

- Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913.

- Foroumadi, A., Asadipour, A., & Sakhteman, A. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 368-375.

- Al-Ghorbani, M., & Al-Ghamdi, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Chemical Reviews, 3(4), 284-302.

- Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Structural Chemistry, 21(6), 1189-1197.

- Enchev, V., & Angelova, S. (2004). Ab initio study of 2,4-substituted azolidines. I. Tautomerism of 2,4-oxazolidinedione, 2-thioxo-4-oxazolidinone, 4-thioxo-2-oxazolidinone, 2,4-thiazolidinedione, 2-imino-4-oxazolidinone, and 4-imino-2-oxazolidinone. Journal of Molecular Structure: THEOCHEM, 677(1-3), 135-143.

- PubChem. (n.d.). 5-(4-methylcyclohexyl)-1,3,4-thiadiazol-2-amine.

- Sigma-Aldrich. (n.d.). 5-Cyclohexyl-1,3,4-thiadiazol-2-amine.

- BenchChem. (2025). Spectroscopic and Structural Elucidation of 5-tert-butyl-1,3,4-thiadiazol-2-amine: A Technical Guide.

- Maccora, D., & Iovanna, M. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1622.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2636.

- Ali, A. A., & El-Emam, A. A. (2016). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 21(5), 573.

- Sigma-Aldrich. (n.d.). 5-Cyclohexyl-1,3,4-thiadiazol-2-amine 56882-77-0.

- Inam, M. A., & Khan, A. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.

- ChemicalBook. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR.

- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 10(1), 254-262.

- da Silva, A. C., de Oliveira, R. B., & de Souza, M. C. B. V. (2012). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 4(2), 161-180.

- Kumar, A., & Singh, R. K. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives.

- Al-Masoudi, W. A. M., & Al-Amiery, A. A. H. (2021). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant.

- PubChem. (n.d.). 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol.

- Pop, R., & Ionescu, C. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17498.

- Al-Sultani, A. H. H. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 9(8), 1-8.

- Nguyen, H. T. T., & Nguyen, T. V. (2026). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology.

Sources

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 5. 5-Cyclohexyl-1,3,4-thiadiazol-2-amine 56882-77-0 [sigmaaldrich.com]

- 6. PubChemLite - 3-cyclohexyl-1,2,4-thiadiazol-5-amine (C8H13N3S) [pubchemlite.lcsb.uni.lu]

- 7. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 8. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 3-Amino-1,2,4-Thiadiazole Derivatives: A Technical Guide

Executive Summary

The 3-amino-1,2,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for pyrimidine and pyridine rings. Its utility spans neurodegenerative targets (GSK-3

This guide deviates from standard "click-and-run" tutorials. It establishes a rigorous protocol for modeling this specific chemical series, ensuring that the generated pharmacophores reflect physical reality rather than algorithmic artifacts.

Part 1: The Chemical Chameleon – Handling Tautomerism & Reactivity

Before software initialization, the modeler must address the quantum mechanical reality of the scaffold. The 3-amino-1,2,4-thiadiazole exists in equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

The Tautomer Challenge

Standard force fields often lock the structure into the global minimum energy tautomer (usually the amino form) in vacuum. However, in a protein binding pocket (e.g., a kinase hinge region), the imino form may be the bioactive species due to complementary hydrogen bonding requirements.

-

Amino Form: N2 is an Acceptor; 3-NH

is a Donor. -

Imino Form: N2 is a Donor (protonated); 3-NH is an Acceptor.

Protocol: You must generate conformers for both tautomers during the pre-processing stage. Failure to do so results in "false negatives" where the ligand cannot satisfy the receptor's hydrogen bond network.

The "Warhead" Feature (Covalent Modeling)

The N-S bond in 1,2,4-thiadiazoles is susceptible to nucleophilic attack by cysteine thiols (e.g., Cys199 in GSK-3

-

Action: Define a custom "Covalent Feature" located at the Sulfur atom or the N-S bond midpoint if modeling irreversible binding.

Part 2: Dataset Curation & Pre-processing

Garbage in, garbage out. For this scaffold, bioactivity data must be normalized based on the assay type (enzymatic

Data Binning Strategy

| Activity Class | Usage in Modeling | |

| Active (Training) | Used to generate Common Feature Hypotheses. | |

| Active (Test) | Used for external validation. | |

| Inactive | Used to define Exclusion Volumes (Steric clashes). | |

| Intermediate | Discard. These introduce noise and blur the decision boundary. |

Conformer Generation Protocol

Due to the planarity of the thiadiazole ring, conformational diversity arises primarily from substituents at the 5-position.

-

Force Field: MMFF94s (specifically optimized for planar nitrogens).

-

Energy Window: 10 kcal/mol (allow higher energy conformers to account for induced fit).

-

RMSD Threshold: 0.5 Å (ensure diversity).

Part 3: Pharmacophore Hypothesis Generation

We will utilize a Ligand-Based Shared Feature approach, assuming the target structure is unknown or flexible.

Feature Mapping

For 3-amino-1,2,4-thiadiazoles, the pharmacophore usually consists of 4-5 features.

-

D (Donor): The exocyclic amine (3-position).

-

A (Acceptor): The ring nitrogen (N4 or N2).

-

R (Aromatic Ring): The thiadiazole core itself.

-

H (Hydrophobic): The substituent at the 5-position (critical for selectivity).

Workflow Logic

The following diagram illustrates the critical decision pathways for this specific scaffold.

Figure 1: Decision workflow for 3-amino-1,2,4-thiadiazole pharmacophore generation. Note the critical branching for covalent vs. non-covalent binding modes.

Part 4: Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate. You must prove the model is not selecting compounds solely based on molecular weight or lipophilicity.

Decoy Set Construction

Do not use generic decoys. Use DUD-E (Directory of Useful Decoys) methodology:

-

Select 50 active thiadiazoles.

-

Generate 2,500 decoys (50 per active).

-

Constraint: Decoys must match actives in Molecular Weight (MW) and LogP but mismatch in topology (Tanimoto coefficient < 0.7).

Metrics for Success

Calculate the Receiver Operating Characteristic (ROC) curve.[1][2]

-

AUC (Area Under Curve): Must be

. -

EF (Enrichment Factor) at 1%: This is the most critical metric for early-stage drug discovery.

-

Target: An

indicates the model is 10x better than random selection.

-

Part 5: Case Study – GSK-3 Inhibition[3][4]

This section grounds the theory in a real-world application. GSK-3

The Binding Mode

In GSK-3

-

Hinge Region: The 3-amino group acts as a Hydrogen Bond Donor to the backbone carbonyl of Val135.

-

Selectivity Pocket: The substituent at position 5 extends into the hydrophobic region.

-

Covalent Interaction (Optional): Some derivatives react with Cys199.

Pharmacophore Map

The diagram below visualizes the spatial arrangement required for high-affinity binding.

Figure 2: Spatial constraints of the 3-amino-1,2,4-thiadiazole pharmacophore. Distances are approximate representatives for GSK-3

References

-

Pharmacophore Validation Metrics

-

Thiadiazole in GSK-3

: -

Tautomerism in Thiadiazoles

- Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Deriv

- Source: MDPI (2020).

-

URL:[Link]

-

Covalent Inhibition Mechanism

-

Virtual Screening Metrics (Enrichment Factor)

Sources

- 1. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. aast.edu [aast.edu]

Methodological & Application

Application Note: Oxidative Cyclization Protocols for 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-cyclohexyl-1,2,4-thiadiazol-3-amine . This scaffold is a critical bioisostere for thiazoles and pyrimidines in GPCR modulators and kinase inhibitors.

The guide prioritizes oxidative cyclization of amidinothioureas, as this route offers the highest regioselectivity for the 3-amino-5-substituted isomer compared to substitution reactions on pre-formed heterocycles.

Executive Summary & Strategic Analysis

The synthesis of 3-amino-1,2,4-thiadiazoles is frequently plagued by regiochemical ambiguity. The "Gold Standard" approach involves the oxidative closure of N-(cyclohexanecarboximidoyl)thiourea . Unlike condensation methods that may yield mixtures of 1,2,4- and 1,3,4-isomers, oxidative cyclization locks the nitrogen arrangement early in the precursor stage.

Key Challenges Addressed:

-

Regioselectivity: Preventing the formation of 1,2,4-dithiazolines (Hector’s bases).

-

Purification: Avoiding heavy metal contamination (Pd/Cu) by using iodine-mediated pathways.

-

Scalability: Moving from milligram library synthesis to gram-scale process.

Mechanistic Pathway

The transformation proceeds via an intramolecular dehydrogenative coupling. The oxidant generates an electrophilic sulfur species (sulfenyl halide or radical), which is attacked by the distal amidine nitrogen.

Figure 1: Mechanistic pathway for the oxidative cyclization. Note that basic conditions can favor the dimerization to Hector's bases; therefore, buffering or acidic/neutral oxidants are preferred.

Precursor Synthesis (Critical Prerequisite)

Before cyclization, the correct precursor N-(cyclohexanecarboximidoyl)thiourea must be synthesized. Commercial availability is low; in-house preparation is recommended.

-

Step A: React cyclohexanecarboxamidine hydrochloride with benzoyl isothiocyanate in acetone/TEA to form the N-benzoyl thiourea derivative.

-

Step B: Hydrolyze the benzoyl group using aqueous NaOH (2M) at 60°C.

-

QC Check: Confirm the presence of the thiourea C=S signal (~180 ppm) and amidine C=N (~160 ppm) in

C NMR.

Experimental Protocols

Protocol A: The "Workhorse" Method (Iodine/DMSO)

Best For: Routine lab-scale synthesis (100 mg – 5 g), high reliability, metal-free. Mechanism: DMSO acts as both solvent and co-oxidant, regenerating molecular iodine in situ.[1][2]

Reagents:

-

Precursor: N-(cyclohexanecarboximidoyl)thiourea (1.0 equiv)

-

Oxidant: Molecular Iodine (

) (0.5 – 1.0 equiv) -

Solvent: Dimethyl Sulfoxide (DMSO) (0.5 M concentration)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with the precursor and DMSO. Stir until fully dissolved.

-

Addition: Add molecular iodine (

) in one portion. The solution will turn dark brown. -

Heating: Heat the mixture to 80°C . Monitor by TLC/LCMS.

-

Observation: The dark iodine color often fades as

is consumed and regenerated. -

Time: Typically 2–4 hours.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold aqueous sodium thiosulfate (10% w/v) to quench excess iodine.

-

Workup:

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (to remove DMSO).

-

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol or flash chromatography (0-5% MeOH in DCM).

Validation Data:

-

Yield: 85-92%

-

Purity: >98% (HPLC)

Protocol B: The "Green" Method (Hydrogen Peroxide)

Best For: Process scale-up (>10 g), avoiding DMSO removal issues. Safety Note: Exothermic reaction. Control temperature strictly.

Reagents:

-

Precursor (1.0 equiv)[3]

-

Hydrogen Peroxide (30% aq., 3.0 equiv)

-

Acid Catalyst: HCl (conc., 1.0 equiv) or acetic acid.

-

Solvent: Ethanol/Water (1:1).

Step-by-Step Procedure:

-

Suspension: Suspend the precursor in Ethanol/Water at 0°C. Add the acid catalyst.

-

Controlled Oxidation: Add

dropwise over 30 minutes, maintaining internal temperature <10°C. -

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Isolation: Neutralize with saturated

(careful of foaming). The product often precipitates as a white/off-white solid. -

Filtration: Filter the solid, wash with cold water, and dry under vacuum.

Analytical Characterization

Confirm structure using the following chemical shifts (in DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 7.20 - 7.50 | Broad Singlet (2H) | ||

| 2.85 - 2.95 | Multiplet (1H) | Cyclohexyl | |

| 1.20 - 2.00 | Multiplets (10H) | Cyclohexyl | |

| ~185.0 | Singlet | ||

| ~170.0 | Singlet |

Troubleshooting & Decision Matrix

Common pitfalls include the formation of Hector's base (oxidation of thiourea without cyclization to the amidine nitrogen) or hydrolysis of the amidine.

Figure 2: Decision matrix for protocol selection and troubleshooting common impurities.

References

-

I2/DMSO Catalyzed Cyclization

- Wu, X., et al. (2020). "I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles." Frontiers in Chemistry. (Note: While focusing on 1,2,3-thiadiazoles, this seminal work established the I2/DMSO dual oxidant efficiency for thiadiazole rings).

-

Oxidative Cyclization of Imidoyl Thioureas

-

Mariappan, A., et al. (2016).[4] "Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S-N Bond Formation." The Journal of Organic Chemistry, 81(15), 6573-6579.

-

-

General Synthesis of 1,2,4-Thiadiazoles

- Ugale, M. R., & Berad, B. N. (2012). "Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles." International Journal of Engineering Research and Technology.

-

Green Chemistry Approaches

Sources

- 1. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

Application Note: Reductive Amination of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Executive Summary

This guide details the synthetic protocols for the reductive amination of 5-cyclohexyl-1,2,4-thiadiazol-3-amine . This specific substrate presents a distinct challenge in medicinal chemistry: the amino group at the 3-position is significantly less nucleophilic than standard anilines or alkyl amines due to the electron-withdrawing nature of the 1,2,4-thiadiazole ring.

Standard reductive amination conditions (e.g., amine + aldehyde + reducing agent) often result in low conversion or stalled hemiaminal formation. This note provides two distinct protocols:

-

Method A (STAB): For reactive aldehydes.

-

Method B (Ti-Mediated): A robust, titanium(IV) isopropoxide-mediated protocol for ketones and unreactive aldehydes, ensuring high conversion by driving the equilibrium toward the imine species.

Chemical Context & Mechanistic Insight

Substrate Analysis

The 1,2,4-thiadiazole ring system is π-deficient. The inductive withdrawal by the sulfur and nitrogen atoms reduces the electron density on the exocyclic amine at position 3.

-

Nucleophilicity: Low (

on the Mayr scale). -

pKa: The conjugate acid of the amine is highly acidic (pKa ~ 2-3), making protonation difficult but also rendering the neutral amine a poor nucleophile.

-

5-Cyclohexyl Group: This lipophilic moiety improves solubility in non-polar solvents (DCM, DCE, THF) but adds steric bulk that can hinder the approach of bulky electrophiles.

The Reaction Bottleneck

In reductive amination, the rate-determining step for weak amines is often the formation of the imine (dehydration of the hemiaminal), not the reduction itself.

-

Without Catalysis: The equilibrium favors the starting materials or the hemiaminal.

-

With Ti(OiPr)₄: The titanium acts as a Lewis acid to activate the carbonyl oxygen and, crucially, as a water scavenger/dehydrating agent, pushing the equilibrium to the imine species which is then rapidly reduced.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your electrophile.

Figure 1: Decision tree for selecting the optimal reductive amination condition.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aliphatic aldehydes, benzaldehydes with electron-withdrawing groups.

Reagents:

-

Substrate: 5-cyclohexyl-1,2,4-thiadiazol-3-amine (1.0 equiv)

-

Electrophile: Aldehyde (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Activation: Add the aldehyde (1.1 equiv) and acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

-

Note: This pre-stir allows the hemiaminal equilibrium to establish.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Seal the vial and stir at room temperature for 12–16 hours.

-

Monitoring: Check LCMS. If conversion is <50%, add another 0.5 equiv of STAB and heat to 40°C.

-

-

Workup: Quench by adding saturated aqueous NaHCO₃. Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones, electron-rich benzaldehydes, and sterically hindered substrates. This is the recommended default if Method A fails.

Reagents:

-

Substrate: 5-cyclohexyl-1,2,4-thiadiazol-3-amine (1.0 equiv)

-

Electrophile: Ketone/Aldehyde (1.2 – 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Solvent: THF (Anhydrous) or Neat (if liquid electrophile)

Protocol:

-

Imine Formation (Critical Step):

-

In a dried flask under Nitrogen/Argon, combine the amine (1.0 equiv) and the ketone (1.2 equiv).

-

Add Ti(OiPr)₄ (1.5 equiv) via syringe.

-

Option A (Neat): If the ketone is a high-boiling liquid, stir neat at 60°C for 4–6 hours.

-

Option B (THF): If solids are present, add minimal anhydrous THF (0.5 M) and reflux (65°C) for 12 hours.

-

Validation: Aliquot a small sample into MeOH (which reduces the imine slightly) for LCMS to confirm imine mass [M+Electrophile-H₂O+H]⁺.

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Dilute with absolute ethanol or dry MeOH (approx. 2 mL per mmol substrate).

-

Caution: Add NaBH₄ (2.0 equiv) portion-wise. The reaction is exothermic and will evolve hydrogen gas.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quenching (The "Titanium Emulsion" Fix):

-

Titanium workups can form impossible emulsions. Use this specific quench:

-

Dilute with EtOAc. Add 0.1 mL water per mmol Ti, stir 10 mins.

-

Add 0.1 mL 15% NaOH per mmol Ti, stir 10 mins.

-

Add 0.3 mL water per mmol Ti.

-

Result: A white, granular precipitate forms. Filter this solid through a pad of Celite.

-

-

Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Pathway Visualization

The following diagram illustrates why the Titanium method succeeds where standard methods fail: by sequestering water and coordinating the carbonyl.

Figure 2: Mechanistic pathway of Ti-mediated reductive amination. Note the irreversible water capture by Titanium.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Amine nucleophilicity is too low. | Switch to Method B (Ti-mediated). Increase Temp to 80°C during imine formation. |

| Low Yield (Method B) | Incomplete reduction or hydrolysis. | Ensure the imine formation step runs to completion before adding NaBH4. Avoid aqueous workup until fully quenched. |

| Emulsion during Workup | Titanium hydroxides forming gel. | Use the specific Water/NaOH/Water quench described in Protocol B step 3. Alternatively, use saturated Rochelle's Salt solution. |

| Bis-alkylation | Primary amine is over-reacting. | This is rare for thiadiazoles due to steric hindrance, but if observed, ensure strict 1:1 stoichiometry or use excess amine (1.5 equiv) relative to electrophile. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational STAB protocol (Method A).

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] Journal of Organic Chemistry. The seminal paper on Ti-mediated amination (Method B basis).

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1. Refines the Ti protocol to use safer NaBH4 instead of Cyanoborohydride.

-

Organic Chemistry Portal. "Reductive Amination." Comprehensive database of reaction conditions and variations.

Sources

Application Notes & Protocols: The 5-Cyclohexyl-1,2,4-Thiadiazol-3-amine Scaffold for Kinase Inhibitor Development

Introduction: Targeting the Kinome with Novel Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[2][3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

Heterocyclic compounds are mainstays in medicinal chemistry, and structures containing the thiadiazole ring have demonstrated a wide range of biological activities, including anticancer and kinase inhibitory properties.[5][6][7] The 1,2,4-thiadiazole moiety, in particular, offers a rigid, planar core with strategically positioned nitrogen and sulfur atoms that can engage in crucial hydrogen bonding and other non-covalent interactions within a kinase active site.

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 5-cyclohexyl-1,2,4-thiadiazol-3-amine as a foundational scaffold for the discovery and characterization of novel kinase inhibitors. We will detail the rationale for its use, a proposed synthetic strategy, and a multi-tiered experimental workflow—from initial biochemical screening to cell-based validation—to assess its potential as a therapeutic agent.

Section 1: The 5-Cyclohexyl-1,2,4-thiadiazol-3-amine Scaffold: Rationale and Synthesis

The 5-cyclohexyl-1,2,4-thiadiazol-3-amine scaffold presents a compelling starting point for kinase inhibitor design. Its key features include:

-

A 3-amino-1,2,4-thiadiazole core: The exocyclic amine at the 3-position can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of many known ATP-competitive kinase inhibitors.

-

A 5-cyclohexyl substituent: This lipophilic group can occupy hydrophobic pockets within the ATP-binding site, potentially contributing to both potency and selectivity.

-

Synthetic Tractability: The core structure is amenable to chemical modification at multiple positions, allowing for the systematic exploration of the structure-activity relationship (SAR).

Protocol 1.1: Proposed Synthesis of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles can be achieved through several established routes. A common and effective method involves the oxidative cyclization of an N-acylthiourea precursor. This protocol outlines a representative procedure.

Workflow for Scaffold Synthesis

Caption: Synthetic workflow for the target scaffold.

Step-by-Step Procedure:

-

Preparation of Cyclohexanecarbonylthiourea: a. To a stirred solution of cyclohexanecarbonyl chloride in a suitable aprotic solvent (e.g., acetone or THF), add one equivalent of potassium thiocyanate (KSCN). b. Heat the mixture to reflux for 2-4 hours to form cyclohexanecarbonyl isothiocyanate in situ. c. Cool the reaction mixture to room temperature. Add a concentrated solution of aqueous ammonia dropwise, keeping the temperature below 30°C. d. Stir the reaction for an additional 1-2 hours at room temperature. e. Precipitate the product by pouring the reaction mixture into ice-cold water. f. Filter the solid, wash with water, and dry to yield crude cyclohexanecarbonylthiourea. Recrystallize from ethanol if necessary.

-

Oxidative Cyclization: a. Suspend the cyclohexanecarbonylthiourea intermediate in ethanol. b. Add 30% hydrogen peroxide (H₂O₂) dropwise while stirring. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if needed. c. After the addition is complete, stir the mixture at room temperature for 12-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). f. Extract the product with an organic solvent like ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain pure 5-cyclohexyl-1,2,4-thiadiazol-3-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Section 2: Biochemical Evaluation of Kinase Inhibition

The first critical step in evaluating a new scaffold is to determine its ability to inhibit the enzymatic activity of a target kinase in a purified, cell-free system.[8] A luminescence-based ATP detection assay is a robust, high-throughput method for this purpose.[9][10]

Principle of the Assay: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in significant ATP consumption and a low luminescence signal. Conversely, effective inhibition of the kinase leaves more ATP in the well, resulting in a high luminescence signal.[9][10]

Luminescence-Based Kinase Assay Principle

Caption: Principle of the luminescence-based kinase assay.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ or similar)

This protocol is a template and should be optimized for the specific kinase of interest.

Materials:

-

Purified kinase of interest

-

Specific peptide substrate for the kinase

-

ATP solution

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (5-cyclohexyl-1,2,4-thiadiazol-3-amine) dissolved in 100% DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in DMSO. The final concentration in the assay will be much lower, so account for dilution factors.

-

Assay Setup (in a 384-well plate, 10 µL final volume): a. Test Wells: Add 1 µL of the diluted test compound to the appropriate wells. b. Negative Control (100% Activity): Add 1 µL of DMSO. c. Positive Control (0% Activity): Add 1 µL of a high concentration of the control inhibitor (e.g., 10 µM Staurosporine). d. Add 4 µL of kinase/substrate mix (containing kinase and substrate in assay buffer) to all wells. e. Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[1]

-

Initiate Kinase Reaction: a. Add 5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase. b. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the determined reaction time (e.g., 60 minutes).

-

ATP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature). b. Convert the generated ADP back to ATP and induce luminescence by adding the second reagent (e.g., Kinase Detection Reagent). Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

Data Acquisition: a. Measure the luminescence intensity of each well using a plate reader.[9]

Data Analysis and Presentation

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background)

-

Where Lumi_control is the signal from DMSO wells (0% inhibition), and Lumi_background is the signal from the positive control wells (100% inhibition).

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

-

Data Presentation: Summarize the results in a clear, tabular format.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 5-cyclohexyl-1,2,4-thiadiazol-3-amine | Kinase X | Value |

| Positive Control (e.g., Staurosporine) | Kinase X | Value |

Section 3: Cellular Activity Assessment

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's true therapeutic potential.[3] These assays evaluate factors like cell permeability, target engagement in a physiological context, and effects on downstream signaling.[11][12]

Protocol 3.1: Cellular Phosphorylation Assay

This assay quantifies the activity of a target kinase within the cell by measuring the phosphorylation of its direct downstream substrate.[13] A decrease in substrate phosphorylation upon compound treatment indicates successful target inhibition.[13]

Materials:

-

Human cell line expressing the target kinase (endogenously or via transfection).

-

Test compound and controls.

-

Cell culture medium and serum.

-

Phosphatase inhibitors.

-

Cell lysis buffer.

-

Antibodies: A total protein antibody for the substrate and a phospho-specific antibody for the substrate.

-

Detection system (e.g., In-Cell Western, ELISA, or standard Western Blot).

Procedure:

-

Cell Culture and Treatment: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours if the pathway is activated by growth factors. c. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. d. Stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF for EGFR) for a short period (e.g., 15-30 minutes) to activate the target kinase.

-

Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. c. Incubate on ice for 20 minutes with gentle shaking.

-

Detection (ELISA-based example): a. Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. b. Incubate for 2 hours at room temperature. c. Wash the plate several times with wash buffer. d. Add the phospho-specific primary antibody and incubate for 1-2 hours. e. Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. f. After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Data Analysis: Normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Section 4: Structure-Activity Relationship (SAR) Exploration

Once initial activity is confirmed, the next step is to synthesize and test analogs to improve potency, selectivity, and drug-like properties. The 5-cyclohexyl-1,2,4-thiadiazol-3-amine scaffold offers several points for modification.

SAR Exploration Strategy

Caption: A systematic approach to SAR exploration.

Key Areas for Modification:

-

The 3-Amine Group: This is a critical interaction point.

-

Rationale: Derivatizing this amine can introduce new interaction vectors, modulate basicity, and improve pharmacokinetic properties.

-

Examples: Synthesize amides or ureas by reacting the amine with various acyl chlorides or isocyanates. This can introduce new hydrogen bond donors/acceptors and allow for probing of adjacent pockets in the active site.

-

-

The 5-Cyclohexyl Group: This group likely occupies a hydrophobic region.

-

Rationale: Altering the size, shape, and electronics of this group can significantly impact potency and selectivity.[14]

-

Examples: Replace the cyclohexyl ring with other groups like phenyl, substituted phenyl rings, or other aliphatic/heterocyclic systems to optimize van der Waals interactions.

-

Conclusion

The 5-cyclohexyl-1,2,4-thiadiazol-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and inherent chemical features provide a solid foundation for a targeted drug discovery campaign. By employing the systematic workflow outlined in these application notes—from robust biochemical screening to physiologically relevant cell-based assays and iterative SAR-driven chemical modification—researchers can effectively explore the potential of this scaffold and develop potent and selective drug candidates.

References

-

Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

-

Profacgen. Cell-based Kinase Assays. Available at: [Link]

-

Zhang, R., et al. (2018). Discovery of[11][13][15]triazolo[3,4-b][3][13][15]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

-

Janeba, Z., et al. (2021). 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Creative Diagnostics. Kinase Activity Assay. Available at: [Link]

-

Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

BMG LABTECH (2020). Kinase assays. Available at: [Link]

-

Tzani, A., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. MDPI. Available at: [Link]

-

Pitucha, M., et al. (2020). 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]

-

BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

-

Shingare, P., et al. (2022). Synthesis And Evaluation Of Antitubercular Activity Of Novel N-Cyclohexyl-5-Phenyl-1, 3, 4-Thiadiazol-2- Amine Derivatives. ResearchGate. Available at: [Link]

-

Dong, G., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PMC. Available at: [Link]

-

IRJET (2024). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. Available at: [Link]

-

Kim, Y., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Ullah, Z., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available at: [Link]

-

Kandemir, H., et al. (2022). Synthesis, structure elucidation and cytotoxic activities of 2,5-disubstituted-1,3,4-thiadiazole and l,2,4-triazole-3- thione de. DergiPark. Available at: [Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of Cyclohexyl-Thiadiazole Derivatives in DMSO

Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. Topic: Overcoming solubility barriers for lipophilic cyclohexyl-thiadiazole scaffolds in DMSO and aqueous buffers.

Core Scientific Directive: The Solubility Paradox

Cyclohexyl-thiadiazole derivatives present a unique solubility challenge. The thiadiazole core (whether 1,2,3-, 1,2,4-, or 1,3,4-isomer) is planar and electron-deficient, often leading to high crystal lattice energy due to

While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent, users often encounter two distinct failure modes with these derivatives:

-

Incomplete Stock Solubilization: The compound forms a "supersaturated" metastable state that crashes out upon storage or freezing.

-

Precipitation upon Dilution: The "Crash-Out" effect when the hydrophobic stock hits an aqueous assay buffer.

This guide provides the protocols to solve both.

Standard Operating Procedure: Robust Stock Preparation

Objective: Create a thermodynamically stable 10 mM - 50 mM stock solution.

| Parameter | Specification | Reason for Choice |

| Solvent Grade | DMSO, Anhydrous (≥99.9%) | DMSO is hygroscopic. Water content >0.1% acts as an antisolvent for lipophilic thiadiazoles [1]. |

| Vessel | Glass or Polypropylene (PP) | Avoid Polystyrene (PS), which DMSO can dissolve/leach. |

| Temperature | 25°C - 37°C | Gentle heating overcomes the lattice energy of the crystalline solid. |

| Storage | -20°C in aliquots | Prevents repeated freeze-thaw cycles which induce crystallization. |

Step-by-Step Protocol

-

Weighing & Calculation: Calculate the volume of DMSO required for the target concentration.

-

Critical: Do not assume the "mg" on the vendor vial is exact. Always weigh the solid if precision is required.

-

-

Solvent Addition: Add only 70% of the calculated DMSO volume first.

-

Disruption (The "Wetting" Phase):

-

Vortex vigorously for 30 seconds.

-

Observation: If the solution appears cloudy or has visible particulates, proceed to Step 4.

-

-

Energy Input (Sonication):

-

Place the sealed vial in a bath sonicator at 37°C - 40°C.

-

Sonicate for 5-10 minutes.

-

Why? Acoustic cavitation breaks intermolecular interactions in the crystal lattice, allowing DMSO to solvate the cyclohexyl ring [2].

-

-

Final Volume Adjustment: Add the remaining 30% DMSO and vortex again.

-

Visual QC: Hold the vial against a light source. The solution must be strictly homogeneous. Any "shimmering" (Schlieren lines) indicates incomplete solvation.

Mechanism of Failure: The "Crash-Out" Effect

When a DMSO stock of a cyclohexyl-thiadiazole is pipetted into an aqueous buffer (PBS, media), the solvent environment changes instantly. The water molecules strip away the DMSO solvation shell. If the compound's affinity for itself (aggregation) is higher than its affinity for water, it precipitates.

Visualization: The Precipitation Pathway

Caption: Figure 1. The kinetic pathway of precipitation when lipophilic thiadiazoles are introduced to aqueous media. The cyclohexyl moiety drives rapid hydrophobic aggregation once the DMSO shell is stripped.

Troubleshooting Guide (FAQs)

Category A: Stock Solution Issues

Q1: My stock solution froze at 4°C (fridge), and now there are crystals that won't redissolve. Is the compound ruined?

-

Diagnosis: No, the compound is likely chemically stable, but it has crystallized into a lower-energy polymorph. DMSO freezes at ~18.5°C. Storing it in the fridge (4°C) freezes the solvent, ejecting the solute into a crystalline form [3].[1]

-

Solution:

-

Warm the vial to 37°C in a water bath until the DMSO melts.

-

Sonicate for 15 minutes.

-

Crucial: Do not use until the solution is perfectly clear.

-

Prevention: Store at room temperature (if used daily) or -20°C (long term). Avoid 4°C.

-

Q2: The solution looks clear, but my LC-MS injection needle keeps clogging.

-

Diagnosis: You likely have "micro-precipitates" or "jellies" caused by moisture uptake. DMSO is hygroscopic; it can absorb up to 10% water weight from the air in 24 hours [1].

-

Solution: Centrifuge the stock at 13,000 rpm for 5 minutes. Transfer the supernatant to a fresh, dry vial. Always use anhydrous DMSO and keep vials tightly sealed.

Category B: Assay Dilution Issues

Q3: Upon adding the stock to my cell culture media, the solution turns milky immediately.

-

Diagnosis: This is classic "Crash-Out." The cyclohexyl-thiadiazole is too lipophilic for the media alone.

-

Protocol for Correction (Serial Dilution):

-

Do not add 100% DMSO stock directly to media.

-

Create an Intermediate Dilution : Dilute the stock 1:10 in pure Ethanol or PEG-400 first.

-

Add this intermediate mix to the media.

-

Alternative: Pre-warm the media to 37°C before addition.

-

Q4: Can I use a surfactant?

-

Answer: Yes. For cyclohexyl-thiadiazole derivatives, adding 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay buffer before adding the compound is highly effective. These surfactants form micelles that sequester the lipophilic cyclohexyl tail, keeping the compound in solution [4].

Advanced Optimization: The Cosolvent Decision Matrix

If pure DMSO fails, use this logic flow to select an enhanced solvent system.

Caption: Figure 2. Troubleshooting decision tree for selecting the correct solubility enhancement strategy based on physicochemical properties.

Recommended Cosolvent Formulations

For stubborn cyclohexyl-thiadiazoles, prepare the stock in one of the following "Super-Solvent" mixes instead of 100% DMSO:

-

DMSO/PEG-400 (50:50): Reduces the dielectric shock when mixing with water.

-

DMSO/Ethanol (70:30): Improves volatility and wetting, though evaporation becomes a concern.

References

-

Ziath Ltd. (2005). The Effects of Water on DMSO and Effective Hydration Measurement. Link

-

BenchChem Technical Support. (2025). Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Link

-

Lipinski, C., et al. (2003). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Journal of Biomolecular Screening. Link

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

-

MedChemExpress. (2024). Compound Handling Instructions: DMSO Solubility. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.